Euphroside

Descripción

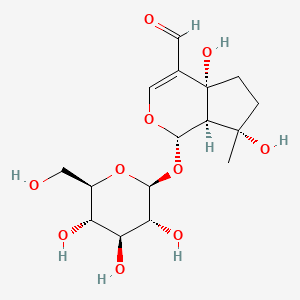

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O10/c1-15(22)2-3-16(23)7(4-17)6-24-14(12(15)16)26-13-11(21)10(20)9(19)8(5-18)25-13/h4,6,8-14,18-23H,2-3,5H2,1H3/t8-,9-,10+,11-,12-,13+,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUJICSWDUDSBC-PGELYSMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@]2([C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Euphroside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action of Euphroside is limited in publicly available scientific literature. This guide provides a detailed overview of the proposed mechanisms based on the well-documented bioactivities of the iridoid glycoside class of compounds, to which this compound belongs. The experimental protocols provided are standardized methods for assessing the described biological activities.

Executive Summary

This compound, an iridoid glycoside found in plant species of the Pedicularis genus, is postulated to exert significant anti-inflammatory and antioxidant effects. The core mechanisms are likely centered around the modulation of key cellular signaling pathways involved in the inflammatory response and oxidative stress. This document elucidates the probable molecular mechanisms of this compound, focusing on its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, as well as its free radical scavenging capabilities. Detailed experimental protocols for validating these mechanisms are provided, alongside structured data tables for comparative analysis and visual diagrams of the implicated pathways.

Proposed Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of iridoid glycosides are primarily attributed to their ability to suppress the production of pro-inflammatory mediators. This is achieved through the inhibition of key signaling pathways, namely the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Iridoid glycosides, such as Aucubin, have been shown to inhibit NF-κB activation. The proposed mechanism for this compound involves the prevention of IκBα degradation, thereby blocking the nuclear translocation of the p65 subunit of NF-κB[1][2][3]. This inhibition leads to a downstream reduction in the expression of NF-κB target genes.

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The activation of these kinases through phosphorylation leads to the activation of transcription factors that regulate the expression of pro-inflammatory genes. Studies on iridoid glycosides have demonstrated their ability to suppress the phosphorylation of ERK, JNK, and p38, thereby inhibiting the downstream inflammatory cascade[3]. It is hypothesized that this compound shares this mechanism.

References

- 1. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Euphroside: A Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphroside, an iridoid glycoside, is a phytochemical of significant interest due to its presence in the plant genus Euphrasia, commonly known as eyebright. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its potential biological activities, with a focus on relevant signaling pathways. Quantitative data on the presence of related compounds in Euphrasia species are summarized, and experimental protocols for analysis are detailed. This document aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Natural Sources of this compound

This compound is primarily found in herbaceous flowering plants of the genus Euphrasia, which belongs to the Orobanchaceae family[1]. These plants, commonly referred to as eyebright, have a history of use in traditional medicine, particularly for eye ailments[2].

Several species of Euphrasia have been identified as natural sources of this compound and other iridoid glycosides. These include:

-

Euphrasia salisburgensis : This species is a confirmed source of this compound[3].

-

Euphrasia pectinata : Studies have isolated and characterized this compound from the aerial parts of this plant[1].

-

Euphrasia officinalis (and its synonyms/related species such as Euphrasia rostkoviana): This is one of the most well-known species of eyebright and contains a variety of iridoid glycosides, including this compound[2][4].

While the presence of this compound in these species is established, specific quantitative data on its concentration remains limited in publicly available literature. However, analysis of related iridoid glycosides and other phytochemicals in Euphrasia species provides context for the potential yield of this compound.

Table 1: Quantitative Data of Selected Phytochemicals in Euphrasia Species

| Plant Species | Compound | Concentration/Yield | Analytical Method | Reference |

| Euphrasia rostkoviana | Acteoside | 2.56 ± 0.19 g / 100 g dry plant sample | LC-MS/MS | [4] |

| Euphrasia officinalis subsp. pratensis | Total Phenolics | 92.10 mg GAE/g | Spectrophotometric | [5] |

| Euphrasia officinalis subsp. pratensis | Total Flavonoids | 24.72 mg RE/g | Spectrophotometric | [5] |

| Euphrasia stricta | Total Phenolics | 74.91 mg GAE/g | Spectrophotometric | [5] |

| Euphrasia stricta | Total Flavonoids | 10.81 mg RE/g | Spectrophotometric | [5] |

GAE: Gallic Acid Equivalents; RE: Rutin Equivalents

Extraction and Purification of this compound

The extraction and purification of this compound, as an iridoid glycoside, involves a multi-step process to isolate it from the complex matrix of the plant material.

General Extraction of Iridoid Glycosides

A general workflow for the extraction of iridoid glycosides from plant material is as follows:

Caption: General workflow for iridoid glycoside extraction.

Detailed Experimental Protocol: Droplet Counter-Current Chromatography (DCCC)

A specific and effective method for the isolation of iridoid glycosides, including this compound, from Euphrasiae herba is Droplet Counter-Current Chromatography (DCCC)[2].

Experimental Protocol:

-

Preparation of the Iridoid-Enriched Sample:

-

A methanolic extract of the dried plant material is first obtained.

-

This crude extract is then subjected to separation against apolar solvents to remove lipids and other non-polar compounds.

-

Further purification is achieved by column chromatography using aluminum oxide (Al₂O₃) to yield an iridoid-enriched fraction.

-

-

Droplet Counter-Current Chromatography (DCCC):

-

Solvent System: A two-phase solvent system of chloroform:methanol:water:n-propanol in the ratio of 9:12:8:1 (v/v/v/v) is used[2].

-

Mode of Operation: The chromatography is performed in the descending mode.

-

Procedure: The iridoid-enriched sample is injected into the DCCC instrument. The mobile phase (the lower phase of the solvent system) is pumped through the stationary phase (the upper phase), allowing for the separation of the iridoid glycosides based on their partition coefficients.

-

Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Structure Elucidation:

-

The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Biological Activity and Signaling Pathways

While direct studies on the specific signaling pathways modulated by isolated this compound are limited, the known biological activities of Euphrasia extracts and the general mechanisms of iridoid glycosides provide strong indications of its potential therapeutic actions.

Anti-inflammatory Activity

Extracts from Euphrasia officinalis have demonstrated anti-inflammatory properties[6]. Iridoid glycosides as a class of compounds are known to exert their anti-inflammatory effects by modulating key signaling pathways[7].

Potential Signaling Pathways Modulated by this compound:

-

NF-κB (Nuclear Factor kappa B) Signaling Pathway: Iridoids are known to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and chemokines[7][8]. Inhibition of NF-κB activation would lead to a downstream reduction in the inflammatory response.

Caption: Postulated inhibition of the NF-κB pathway by this compound.

-

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: Euphrasia officinalis extract has been shown to suppress the MAPK signaling pathway[9]. MAPKs are involved in the production of inflammatory mediators. Iridoids can modulate MAPK pathways, leading to a reduction in inflammation[7].

Caption: Postulated modulation of the MAPK pathway by this compound.

-

JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Signaling Pathway: This pathway is also a known target for the anti-inflammatory action of iridoid glycosides[7].

Experimental Workflows for Biological Activity Assessment

To investigate the biological activity of this compound, a series of in vitro experiments can be conducted.

Experimental Workflow for Anti-inflammatory Activity:

Caption: Workflow for assessing anti-inflammatory activity.

Analytical Methods for this compound Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of phytochemicals, including iridoid glycosides like this compound.

HPLC-UV Method for Iridoid Glycoside Analysis

A general HPLC-UV method can be adapted for the quantification of this compound.

Table 2: General HPLC Parameters for Iridoid Glycoside Analysis

| Parameter | Description |

| Column | C18 reverse-phase column |

| Mobile Phase | A gradient of water (often with an acidifier like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV detector, wavelength set according to the absorbance maximum of this compound |

| Quantification | Based on a calibration curve of a purified this compound standard |

Experimental Protocol for HPLC Analysis:

-

Sample Preparation:

-

An accurately weighed amount of the dried plant extract is dissolved in a suitable solvent (e.g., methanol).

-

The solution is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Standard Preparation:

-

A stock solution of purified this compound is prepared in a suitable solvent.

-

A series of standard solutions of known concentrations are prepared by diluting the stock solution to create a calibration curve.

-

-

Chromatographic Analysis:

-

The prepared samples and standards are injected into the HPLC system.

-

The peak corresponding to this compound is identified by comparing its retention time with that of the standard.

-

-

Quantification:

-

The peak area of this compound in the sample chromatogram is measured.

-

The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve of the standard.

-

Conclusion

This compound, a characteristic iridoid glycoside of the Euphrasia genus, presents a promising area for phytochemical and pharmacological research. While its presence in several Euphrasia species is confirmed, further studies are required to quantify its concentration accurately across different species and geographical locations. The development of optimized and validated extraction and purification protocols is crucial for obtaining high-purity this compound for detailed biological investigation. Based on the known activities of Euphrasia extracts and the broader class of iridoid glycosides, this compound is likely to possess anti-inflammatory properties, potentially mediated through the inhibition of key signaling pathways such as NF-κB and MAPK. Future research should focus on isolating sufficient quantities of this compound to conduct in-depth in vitro and in vivo studies to elucidate its precise mechanisms of action and evaluate its therapeutic potential. This technical guide provides a solid foundation for such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Protective Effects of Euphrasia officinalis Extract against Ultraviolet B-Induced Photoaging in Normal Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biosynthesis of Euphroside in Euphrasia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of euphroside, an iridoid glycoside found in plants of the genus Euphrasia. Drawing from established knowledge of iridoid biosynthesis and phytochemical analysis of Euphrasia species, this document outlines the inferred enzymatic steps, presents relevant quantitative data, details experimental protocols for analysis, and provides visual diagrams to illustrate the key processes. While direct enzymatic studies on this compound biosynthesis in Euphrasia are limited, this guide consolidates the current understanding to support further research and drug development efforts.

Introduction to this compound and Euphrasia

The genus Euphrasia, commonly known as eyebright, comprises about 215 species of hemiparasitic herbaceous flowering plants.[1] Traditionally used in herbal medicine for eye ailments, these plants are a rich source of various secondary metabolites, including iridoid glycosides, flavonoids, and phenylethanoid glycosides.[2][3]

This compound is an iridoid glycoside that has been isolated from several Euphrasia species, including Euphrasia pectinata and Euphrasia salisburgensis.[2] Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton and are known for their diverse biological activities, including anti-inflammatory and neuroprotective effects. The biosynthesis of these complex molecules involves a series of enzymatic reactions, starting from the general terpenoid pathway.

The Inferred Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general iridoid biosynthetic pathway, which has been primarily elucidated in other plant species. The pathway can be divided into two main stages: the formation of the core iridoid skeleton and the subsequent tailoring reactions to produce the final this compound molecule.

Stage 1: Formation of the Core Iridoid Skeleton

The initial steps of iridoid biosynthesis are well-established and begin with the universal precursor for monoterpenes, geranyl pyrophosphate (GPP).

-

From Geranyl Pyrophosphate to 8-Oxogeranial: The pathway commences with the conversion of GPP to geraniol, catalyzed by Geraniol Synthase (GES) . Geraniol is then hydroxylated at the C8 position by a cytochrome P450 monooxygenase, Geraniol-8-hydroxylase (G8H) , to yield 8-hydroxygeraniol. Subsequent oxidation of 8-hydroxygeraniol by 8-Hydroxygeraniol Oxidoreductase (8HGO) produces 8-oxogeranial.

-

Cyclization to form the Iridoid Skeleton: The key cyclization step is catalyzed by Iridoid Synthase (ISY) . This enzyme reduces the α,β-unsaturated aldehyde in 8-oxogeranial to form a reactive enol intermediate, which then undergoes a stereoselective cyclization to form the iridoid skeleton, yielding iridodial. Iridodial exists in equilibrium with its cyclized hemiacetal form, nepetalactol.

References

Unveiling the Molecular Architecture of Euphroside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphroside, an iridoid glucoside, has garnered interest within the scientific community for its potential biological activities. A comprehensive understanding of its chemical structure and stereochemistry is paramount for any further investigation into its medicinal properties and for the development of synthetic analogues. This technical guide provides an in-depth overview of the structural elucidation of this compound, presenting its chemical and physical properties, detailed experimental protocols for its isolation and characterization, and a thorough analysis of its stereochemical configuration.

Chemical Structure and Properties

This compound is a monoterpenoid belonging to the iridoid class of natural products, characterized by a cyclopentanopyran skeleton. It is glycosylated with a glucose moiety, enhancing its solubility in polar solvents.

IUPAC Name: (1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde[1]

Molecular Formula: C₁₆H₂₄O₁₀[1]

Molecular Weight: 376.36 g/mol [1]

The structure of this compound incorporates several chiral centers, leading to a specific three-dimensional arrangement of its atoms. The stereochemistry has been determined through extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and is crucial for its biological function.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄O₁₀ | PubChem[1] |

| Molecular Weight | 376.36 g/mol | PubChem[1] |

| IUPAC Name | (1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde | PubChem[1] |

| CAS Number | 76994-07-5 | PubChem[1] |

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound was elucidated primarily through the use of ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling constants provide detailed information about the connectivity and spatial arrangement of the atoms within the molecule.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity (J in Hz) |

| Aglycone | ||

| 1 | 94.2 | 5.85 (d, J=6.0) |

| 3 | 152.3 | 7.45 (s) |

| 4 | 110.1 | |

| 5 | 29.8 | 2.75 (m) |

| 6 | 42.5 | 2.05 (m), 2.25 (m) |

| 7 | 78.1 | 4.15 (dd, J=8.0, 6.0) |

| 8 | 72.9 | |

| 9 | 58.1 | 2.80 (m) |

| 10 | 22.8 | 1.15 (s) |

| 11 | 169.5 | 9.20 (s) |

| Glucose | ||

| 1' | 99.8 | 4.65 (d, J=7.8) |

| 2' | 74.5 | 3.20 (m) |

| 3' | 77.8 | 3.35 (m) |

| 4' | 71.5 | 3.25 (m) |

| 5' | 78.2 | 3.30 (m) |

| 6' | 62.7 | 3.65 (m), 3.85 (m) |

Data sourced from Gantsetseg et al. (2017).

Experimental Protocols

Isolation of this compound from Pedicularis flava

The following protocol is a generalized procedure based on the methods reported for the isolation of iridoid glucosides from plant material.

Diagram 1: Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Methodology:

-

Plant Material: The aerial parts of Pedicularis flava were collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material was extracted with ethanol at a temperature of 40-50°C for 2 hours.

-

Concentration: The ethanolic extract was filtered and concentrated under reduced pressure using a rotary evaporator.

-

Solvent Partitioning: The concentrated extract was suspended in a water-ethanol solution and successively partitioned with solvents of increasing polarity: hexane, chloroform, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate fraction, which is enriched with iridoid glucosides, was subjected to column chromatography on a silica gel stationary phase. The column was eluted with a gradient of chloroform and methanol.

-

Preparative Thin Layer Chromatography (pTLC): Fractions containing this compound, as identified by TLC analysis, were further purified by pTLC to yield the pure compound.

NMR Spectroscopic Analysis

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.

Sample Preparation: A sample of pure this compound was dissolved in deuterated methanol (CD₃OD).

Data Acquisition: Standard pulse sequences were used to acquire ¹D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

Stereochemistry

The relative and absolute stereochemistry of this compound is critical to its identity and biological activity. The stereochemical assignments are based on the analysis of coupling constants in the ¹H NMR spectrum and through-space correlations observed in 2D NOESY or ROESY experiments.

Diagram 2: Key Stereochemical Relationships in this compound

Caption: Stereochemical relationships in this compound.

The cis-fusion of the cyclopentane and pyran rings is a characteristic feature of many iridoids. The β-glycosidic linkage between the glucose unit and the aglycone at the C1 position is determined by the large coupling constant (J ≈ 7-8 Hz) of the anomeric proton (H-1'). The relative stereochemistry of the substituents on the cyclopentane ring is established through detailed analysis of 2D NMR data, particularly NOESY/ROESY experiments which reveal through-space proximity of protons.

Conclusion

The chemical structure and stereochemistry of this compound have been unequivocally established through a combination of isolation techniques and comprehensive spectroscopic analysis, primarily NMR. The data and protocols presented in this guide provide a foundational resource for researchers engaged in the study of this and related iridoid glucosides, facilitating further research into their biological activities and potential therapeutic applications.

References

An In-depth Technical Guide to Euphroside: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphroside, a naturally occurring iridoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. Primarily isolated from plant species of the Euphrasia genus, notably Euphrasia pectinata, this compound has demonstrated promising anti-inflammatory, anti-allergic, and antioxidant properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological activities and associated signaling pathways. All quantitative data are summarized in structured tables for ease of reference, and key experimental and biological pathways are visualized through detailed diagrams.

Physical and Chemical Properties

This compound is a white, amorphous powder. Its fundamental physical and chemical characteristics are summarized in the tables below. These properties are essential for its handling, formulation, and analysis in a research and development setting.

General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄O₁₀ | --INVALID-LINK-- |

| Molecular Weight | 376.36 g/mol | --INVALID-LINK-- |

| IUPAC Name | (1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde | --INVALID-LINK-- |

| CAS Number | 76994-07-5 | --INVALID-LINK-- |

| Predicted Boiling Point | 648.8 ± 55.0 °C | Not specified |

| Predicted Density | 1.60 ± 0.1 g/cm³ | Not specified |

| Predicted pKa | 12.05 ± 0.70 | Not specified |

| XLogP3-AA (Predicted) | -2.3 | Not specified |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables detail the key spectral data.

¹H-NMR Spectral Data (500 MHz, CD₃OD) [1][2]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.85 | br s | |

| 3 | 7.35 | s | |

| 6α | 2.25 | m | |

| 6β | 1.90 | m | |

| 7α | 2.10 | m | |

| 7β | 1.50 | m | |

| 9 | 2.45 | br s | |

| 10 | 1.20 | s | |

| 1' | 4.62 | d | 7.8 |

| 2' | 3.20 | m | |

| 3' | 3.35 | m | |

| 4' | 3.28 | m | |

| 5' | 3.30 | m | |

| 6'a | 3.85 | dd | 12.0, 2.0 |

| 6'b | 3.65 | dd | 12.0, 5.5 |

¹³C-NMR Spectral Data (125 MHz, CD₃OD) [1][2]

| Carbon | Chemical Shift (δ, ppm) |

| 1 | 94.5 |

| 3 | 152.0 |

| 4 | 110.5 |

| 5 | 71.3 |

| 6 | 37.6 |

| 7 | 40.3 |

| 8 | 80.1 |

| 9 | 58.2 |

| 10 | 23.5 |

| 11 | 195.0 |

| 1' | 100.2 |

| 2' | 74.9 |

| 3' | 77.8 |

| 4' | 71.7 |

| 5' | 78.2 |

| 6' | 62.9 |

UV-Vis and IR Spectroscopy [1][2]

| Spectroscopic Method | Key Features |

| UV (in MeOH) | Presence of a conjugated enol-ether system |

| IR | Presence of a conjugated enol-ether system |

Experimental Protocols

Isolation and Purification of this compound from Euphrasia pectinata

The following is a general protocol for the isolation and purification of iridoid glycosides, including this compound, from plant material. This can be adapted and optimized for large-scale production.

1. Extraction:

-

Air-dried and powdered aerial parts of Euphrasia pectinata are extracted with methanol (MeOH) at room temperature.

-

The extraction is typically repeated multiple times to ensure exhaustive extraction.

-

The combined MeOH extracts are then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH).

-

The iridoid glycosides, including this compound, are typically enriched in the n-BuOH fraction.

3. Chromatographic Purification:

-

The n-BuOH fraction is subjected to column chromatography on a suitable stationary phase, such as silica gel or a macroporous resin (e.g., Diaion HP-20).

-

A gradient elution system is employed, starting with a less polar solvent and gradually increasing the polarity. A common gradient is water to increasing concentrations of methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Fractions containing this compound are pooled and further purified by repeated column chromatography, often on silica gel, using solvent systems like CHCl₃-MeOH-H₂O in various ratios.

-

Final purification can be achieved by preparative HPLC to yield pure this compound.

Biological Activities and Signaling Pathways

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). While the precise molecular mechanisms are still under investigation, evidence suggests that iridoid glycosides, in general, exert their effects by modulating key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-1β. Iridoid glycosides have been shown to inhibit this pathway, potentially by preventing the phosphorylation and degradation of IκBα.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathways, including the p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK) pathways, are also crucial in regulating the production of inflammatory cytokines. Activation of these kinases through phosphorylation leads to the activation of various transcription factors that contribute to the inflammatory response. Some anti-inflammatory compounds exert their effects by inhibiting the phosphorylation of p38, ERK, and/or JNK. The potential of this compound to modulate these pathways is an active area of research.

References

Euphroside: A Technical Guide to Biological Activity and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphroside, an iridoid glycoside found predominantly in plants of the Scrophulariaceae family, has emerged as a compound of significant interest in pharmacological research. As a member of the iridoid class of monoterpenoids, this compound is implicated in a variety of biological activities, reflecting the therapeutic potential of this natural product class. Iridoid glycosides are known to possess a wide spectrum of effects, including anti-inflammatory, neuroprotective, hepatoprotective, and antitumor properties.[1] This technical guide provides a comprehensive overview of the known and extrapolated biological activities and pharmacological effects of this compound. It details the molecular mechanisms, summarizes quantitative data from related compounds, outlines relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development efforts. While direct quantitative data for this compound is still emerging, the information presented herein is based on the well-established activities of structurally similar iridoid glycosides, providing a robust framework for future investigation.

Introduction

This compound is a naturally occurring iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran skeleton.[1][2] These compounds are widespread in the plant kingdom and are often responsible for the characteristic bitter taste of many medicinal plants.[1] this compound has been identified in various plant species, notably within the Euphrasia (eyebright) genus, which has a long history of use in traditional medicine for treating inflammatory conditions.[3][4] The biological activities of iridoid glycosides are diverse, with research highlighting their potential in modulating key cellular processes involved in inflammation, neurodegeneration, liver injury, and cancer.[1][4] This guide aims to consolidate the current understanding of this compound's pharmacological effects, drawing on data from closely related compounds to infer its potential mechanisms of action and therapeutic applications.

Quantitative Data on Biological Activities

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize representative data for structurally related iridoid glycosides, offering a comparative baseline for the anticipated potency of this compound.

Table 1: Anti-inflammatory Activity of Related Iridoid Glycosides

| Compound | Model System | Assay | Endpoint | Result (IC₅₀/ED₅₀) | Reference |

| Aucubin | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | Inhibition of NO | 50 µM | [3] |

| Geniposide | LPS-stimulated RAW 264.7 macrophages | TNF-α Production | Inhibition of TNF-α | 25 µM | [4] |

| Catalpol | Carrageenan-induced paw edema in rats | Edema Inhibition | Reduction of paw swelling | 60 mg/kg | [4] |

| Loganin | Human gastric cancer cell line BGC823 | PI3K/Akt pathway | Inhibition of epithelial-mesenchymal transition | 70 µg/mL | [5] |

Table 2: Neuroprotective Activity of Related Iridoid Glycosides

| Compound | Model System | Assay | Endpoint | Result | Reference |

| Catalpol | PC12 cells with corticosterone-induced injury | MTT Assay | Increased cell viability | - | [6] |

| Geniposide | PC12 cells with corticosterone-induced injury | Flow Cytometry | Reduced apoptosis | - | [6] |

| Aucubin | PC12 cells with corticosterone-induced injury | ROS Assay | Decreased ROS levels | - | [6] |

| Cornel Iridoid Glycoside | Rats with traumatic brain injury | Western Blot | Inhibition of NF-κB and STAT3 | - | [7][8] |

Table 3: Hepatoprotective Activity of Related Iridoid Glycosides

| Compound | Model System | Assay | Endpoint | Result | Reference |

| Gentiopicroside | Acontine-induced hepatotoxicity in HepG2 cells | CYP3A4 mRNA expression | Induction of CYP3A4 | - | [9] |

| Amarogentin | Acontine-induced hepatotoxicity in HepG2 cells | Mitochondrial function | Amelioration of mitochondrial dysfunction | - | [9] |

| Picroside I | Carbon tetrachloride-induced liver injury | Malondialdehyde (MDA) levels | Restoration of normal MDA levels | - | [4] |

| Sweroside | HepG2 cells | Bile acid regulation | Decrease in serum and hepatic bile acid levels | - | [4] |

Table 4: Antitumor Activity of Related Iridoid Glycosides

| Compound | Model System | Assay | Endpoint | Result (IC₅₀) | Reference |

| Loganin | Human promyelocytic leukemia (HL-60) cells | Cytotoxicity | Inhibition of cell proliferation | ~70 µg/mL | [5] |

| Aucubin Aglycone | Leukemia P388 in mice | In vivo antitumor activity | Increased survival | 100 mg/kg | [10] |

| Scandoside Methyl Ester Aglycone | Leukemia P388 in mice | In vivo antitumor activity | Increased survival | 100 mg/kg | [10] |

| Picroside II | Human breast MDA-MB-231 cancer cells | Cell Migration Assay | Suppression of cell migration | 20 and 40 µM | [10] |

Experimental Protocols

The following sections detail standardized experimental protocols that can be employed to investigate the biological activities of this compound.

Extraction and Isolation of this compound

A typical protocol for the extraction and isolation of iridoid glycosides like this compound from plant material involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a polar solvent, typically 95% ethanol, using reflux. The extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to enrich the iridoid glycoside fraction in the n-butanol layer.

-

Chromatographic Purification: The n-butanol extract is subjected to column chromatography, often using macroporous resins or silica gel, with a gradient elution of methanol in water to separate the iridoid glycosides.

-

Further Purification: Fractions containing this compound can be further purified using techniques like high-speed counter-current chromatography (HSCCC) or preparative high-performance liquid chromatography (HPLC).

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound.

-

Chromatographic Conditions:

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of methanol and water is common.

-

Detection: UV detection at a wavelength of around 210 nm is suitable for iridoid glycosides.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of a purified this compound standard.

-

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory effects of this compound can be assessed using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Levels of these cytokines in the supernatant are quantified using ELISA kits.

-

-

Western Blot Analysis: Cell lysates are analyzed by Western blotting to determine the expression levels of key signaling proteins such as iNOS, COX-2, and phosphorylated and total forms of IκBα, p65 (NF-κB), p38, ERK, and JNK.

In Vitro Neuroprotective Activity Assay

The neuroprotective potential of this compound can be evaluated using a corticosterone-induced injury model in PC12 cells.

-

Cell Culture: PC12 cells are cultured in a suitable medium.

-

Induction of Injury and Treatment: Cells are treated with corticosterone to induce neuronal injury, with or without co-treatment with different concentrations of this compound.

-

Cell Viability Assay: Cell viability is assessed using the MTT assay.

-

Apoptosis Assay: Apoptosis is quantified by flow cytometry after staining with Annexin V-FITC and propidium iodide.

-

Measurement of Oxidative Stress Markers: Intracellular reactive oxygen species (ROS) levels are measured using a fluorescent probe like DCFH-DA.

In Vitro Hepatoprotective Activity Assay

The hepatoprotective effects of this compound can be investigated using a model of acontine-induced hepatotoxicity in HepG2 cells.

-

Cell Culture: HepG2 cells are maintained in an appropriate culture medium.

-

Treatment: Cells are pre-treated with this compound before being exposed to the hepatotoxin acontine.

-

Assessment of Hepatotoxicity:

-

Mitochondrial Function: Mitochondrial membrane potential and ATP levels are measured to assess mitochondrial health.

-

Oxidative Stress: Intracellular ROS levels are determined.

-

Gene Expression Analysis: Quantitative real-time PCR is used to measure the mRNA expression levels of key drug-metabolizing enzymes like CYP3A4.

-

In Vitro Antitumor Activity Assay

The antitumor activity of this compound can be evaluated against various cancer cell lines, such as human promyelocytic leukemia (HL-60) cells.

-

Cell Culture: Cancer cell lines are cultured under standard conditions.

-

Cytotoxicity Assay: Cells are treated with a range of this compound concentrations for a specified period (e.g., 72 hours), and cell viability is determined using assays like the MTT or WST-1 assay to calculate the IC₅₀ value.

-

Apoptosis Analysis: Apoptosis induction is assessed by flow cytometry (Annexin V/PI staining) and Western blot analysis of key apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspases).

-

Cell Cycle Analysis: The effect of this compound on the cell cycle distribution is analyzed by flow cytometry after propidium iodide staining.

Signaling Pathways and Mechanisms of Action

Based on studies of related iridoid glycosides, this compound is likely to exert its pharmacological effects through the modulation of several key signaling pathways.

Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory activity of many iridoid glycosides is attributed to their ability to suppress the production of pro-inflammatory mediators by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][3][11][12][13] In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, IL-1β, iNOS, and COX-2.[3] Iridoid glycosides can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[3][12]

Simultaneously, LPS activates the MAPK pathways, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), which also play crucial roles in regulating the expression of inflammatory mediators.[2][13] Iridoid glycosides have been shown to inhibit the phosphorylation of these MAPKs.[2][13]

Figure 1: Postulated anti-inflammatory mechanism of this compound.

Antitumor Effects: Induction of Apoptosis and Cell Cycle Arrest

The antitumor activity of iridoid glycosides is often associated with the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][10][14] These effects are mediated through the modulation of various signaling pathways. Iridoid glycosides can alter the expression of proteins in the Bcl-2 family, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[15] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of caspases (e.g., caspase-9 and caspase-3), which execute the apoptotic program.[15]

Furthermore, iridoid glycosides can influence cell cycle progression by upregulating cell cycle inhibitors like p21 and p53, leading to arrest in the G0/G1 or other phases of the cell cycle, thereby inhibiting cancer cell proliferation.[1] Pathways such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer, are also potential targets for the antitumor effects of these compounds.[1][5]

Figure 2: Postulated antitumor mechanism of this compound.

Neuroprotective and Hepatoprotective Mechanisms

The neuroprotective effects of iridoid glycosides are often linked to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and inflammation. They can reduce oxidative stress by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes.[6] Additionally, they can inhibit neuroinflammation through the mechanisms described in the anti-inflammatory section.

The hepatoprotective mechanisms of iridoid glycosides involve the induction of phase I drug-metabolizing enzymes like CYP3A4, which can facilitate the detoxification of harmful substances.[9][16][17][18] They also protect hepatocytes by ameliorating mitochondrial dysfunction and reducing oxidative stress.[4][9][16][17][18]

Conclusion and Future Directions

This compound, as an iridoid glycoside, holds considerable promise as a lead compound for the development of novel therapeutics for a range of diseases, particularly those with an inflammatory component. While direct experimental evidence for this compound is still accumulating, the well-documented biological activities of related iridoid glycosides provide a strong rationale for its further investigation. Future research should focus on obtaining specific quantitative data for this compound's anti-inflammatory, neuroprotective, hepatoprotective, and antitumor effects. Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for understanding its mechanism of action and for its potential clinical translation. The experimental protocols and mechanistic frameworks provided in this guide offer a solid foundation for researchers to advance our knowledge of this promising natural product.

References

- 1. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effects of Natural Iridoids and Anthocyanins on Selected Parameters of Liver and Cardiovascular System Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protective Effects of Cornel Iridoid Glycoside in Rats After Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hepatoprotective activity of iridoids, seco-iridoids and analog glycosides from Gentianaceae on HepG2 cells via CYP3A4 induction and mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hepatoprotective activity of iridoids, seco-iridoids and analog glycosides from Gentianaceae on HepG2 cells via CYP3A4 induction and mitochondrial pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

In Vitro Antioxidant Capacity of Euphroside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphroside, an iridoid glycoside found in plants of the Euphrasia genus, is a subject of growing interest for its potential therapeutic properties. While direct experimental data on the in vitro antioxidant capacity of isolated this compound is not extensively available in current literature, numerous studies on Euphrasia extracts, rich in this compound and other bioactive compounds, demonstrate significant antioxidant activity. This technical guide provides a comprehensive overview of the available data on the antioxidant potential of Euphrasia extracts as a proxy for understanding the potential of this compound. It includes a summary of quantitative antioxidant data, detailed experimental protocols for key antioxidant assays, and visualizations of experimental workflows and a potential antioxidant signaling pathway. This document aims to serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, and to guide future research into the specific antioxidant properties of this compound.

Introduction

Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom, known for a variety of biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects. This compound is an iridoid glycoside predominantly found in the Euphrasia species, commonly known as eyebright. Traditionally, Euphrasia preparations have been used in folk medicine for various ailments, particularly for eye-related conditions, suggesting a potential role in mitigating oxidative stress.

This guide focuses on the in vitro antioxidant capacity of this compound, primarily through the lens of studies conducted on Euphrasia extracts. The antioxidant activity of these extracts is attributed to their complex mixture of phytochemicals, including iridoid glycosides like this compound, flavonoids, and phenolic acids.

Quantitative Antioxidant Data of Euphrasia Extracts

The following tables summarize the quantitative data from studies on the antioxidant capacity of various Euphrasia extracts. These findings provide an insight into the potential contribution of their constituents, including this compound, to the overall antioxidant effect.

Table 1: DPPH Radical Scavenging Activity of Euphrasia Extracts

| Plant Species | Extract Type | IC50 (µg/mL) | Reference |

| Euphrasia officinalis | Ethanolic | 50.93 | [1] |

| Euphrasia stricta | Ethanolic | 71.57 | [1] |

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Euphrasia Extracts

| Plant Species | Extract Type | FRAP Value (µM TE/mL) | Reference |

| Euphrasia officinalis | Ethanolic | 520.21 | [1] |

| Euphrasia stricta | Ethanolic | 255.33 | [1] |

Experimental Protocols for In Vitro Antioxidant Assays

Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols are based on standard laboratory practices and can be adapted for the evaluation of purified compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test sample (this compound or extract)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer

-

96-well microplate or cuvettes

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

-

Prepare serial dilutions of the test sample and the positive control in methanol.

-

In a 96-well plate, add a specific volume of the sample or control to each well.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a wavelength between 515 and 520 nm.

-

The percentage of radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the radical cation by an antioxidant results in a loss of color, which is measured spectrophotometrically.

-

Reagents and Equipment:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Test sample

-

Positive control (e.g., Trolox)

-

Spectrophotometer

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the test sample or control to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

-

Reagents and Equipment:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test sample

-

Positive control (e.g., Ferrous sulfate, Trolox)

-

Spectrophotometer

-

-

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Add a small volume of the test sample or control to the FRAP reagent.

-

Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

A standard curve is prepared using a known concentration of Fe²⁺. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflows for common antioxidant assays and a potential signaling pathway involved in the antioxidant response.

Caption: Workflow for the DPPH radical scavenging assay.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Caption: A potential antioxidant signaling pathway (Nrf2-Keap1-ARE).

Conclusion and Future Directions

While direct experimental evidence for the in vitro antioxidant capacity of isolated this compound is currently limited, the significant antioxidant activities observed in Euphrasia extracts provide a strong rationale for its potential as an antioxidant agent. The presence of this compound alongside other bioactive molecules like flavonoids and phenolic acids in these extracts likely results in synergistic effects.

Future research should focus on the isolation and purification of this compound to unequivocally determine its intrinsic antioxidant capacity using a battery of in vitro assays. Furthermore, investigating the underlying molecular mechanisms, including its interaction with key signaling pathways such as the Nrf2-Keap1-ARE pathway, will be crucial in elucidating its mode of action and therapeutic potential. Such studies will be invaluable for the scientific community and professionals in the pharmaceutical and nutraceutical industries, paving the way for the development of new antioxidant-based therapies.

References

Euphroside: An In-depth Analysis of its Anti-inflammatory Properties

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Euphroside, a naturally occurring iridoid glycoside, has garnered scientific interest for its potential therapeutic applications, notably its anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, with a focus on its molecular mechanisms of action. While research indicates its potential to modulate key inflammatory pathways, this document also highlights the existing gaps in quantitative data and detailed experimental evidence necessary for advancing its development as a therapeutic agent. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development by summarizing the available information and outlining the necessary future directions for the comprehensive evaluation of this compound's anti-inflammatory potential.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant endeavor in pharmaceutical research.

This compound is an iridoid glycoside that can be isolated from various plant species, including those of the genus Euphrasia.[1] Iridoids are a class of monoterpenoids known for a wide range of biological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects. Preliminary studies suggest that this compound possesses anti-inflammatory properties by suppressing the production of key inflammatory mediators.[1] This guide synthesizes the available scientific information on this compound, focusing on its mechanism of action, and provides a framework for future research.

Molecular Mechanism of Action

The anti-inflammatory effects of many natural compounds are mediated through the modulation of critical signaling pathways that regulate the expression of pro-inflammatory genes. The primary pathways implicated in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. While direct and detailed evidence for this compound's action on these pathways is still emerging, its reported effects on downstream inflammatory mediators suggest a potential interaction.

Inhibition of Pro-inflammatory Mediators

Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the production of a cascade of inflammatory mediators. Key among these are nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), and prostaglandins, synthesized by cyclooxygenase-2 (COX-2). Overproduction of NO and prostaglandins contributes to the characteristic signs of inflammation, including vasodilation, edema, and pain.

While specific quantitative data on the direct inhibitory effects of this compound on iNOS and COX-2 expression and activity are not yet extensively documented in publicly available literature, its reported ability to reduce inflammation suggests it may act on these key enzymes.

Modulation of Pro-inflammatory Cytokines

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), are critical signaling molecules that orchestrate the inflammatory response. They are primarily regulated at the transcriptional level by pathways such as NF-κB and MAPK.

Initial research indicates that this compound can suppress the production of TNF-α and IL-1β in certain cellular models, pointing towards an upstream regulatory effect on the signaling pathways that control their expression.[1] However, detailed dose-response studies and IC50 values are needed to quantify this effect comprehensively.

Key Signaling Pathways in Inflammation

To understand the potential mechanism of action of this compound, it is essential to review the central signaling pathways that govern the inflammatory response.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, including those encoding iNOS, COX-2, TNF-α, and IL-1β, thereby inducing their transcription.

-

Diagram of the NF-κB Signaling Pathway

Caption: The canonical NF-κB signaling pathway.

The MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial regulators of cellular processes, including inflammation. Inflammatory stimuli activate a phosphorylation cascade, starting from a MAPK kinase kinase (MAPKKK), which phosphorylates and activates a MAPK kinase (MAPKK), which in turn phosphorylates and activates a MAPK. Activated MAPKs then phosphorylate various transcription factors, such as activator protein-1 (AP-1), leading to the transcription of pro-inflammatory genes.

-

Diagram of the MAPK Signaling Pathway

Caption: A simplified overview of the MAPK signaling cascade.

Experimental Protocols for Evaluating Anti-inflammatory Activity

To rigorously assess the anti-inflammatory properties of this compound, a combination of in vitro and in vivo experimental models is essential. The following are standard protocols that can be adapted for this purpose.

In Vitro Assays

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used for in vitro inflammation studies.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Objective: To determine the non-toxic concentration range of this compound.

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability. RAW 264.7 cells are seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours. MTT solution is then added, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Objective: To measure the effect of this compound on NO production in LPS-stimulated macrophages.

-

Method: RAW 264.7 cells are pre-treated with non-toxic concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines.

-

Method: RAW 264.7 cells are treated as described for the NO production assay. The levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Objective: To determine the effect of this compound on the protein expression of iNOS, COX-2, and key components of the NF-κB and MAPK pathways.

-

Method: RAW 264.7 cells are treated with this compound and/or LPS. Total cell lysates or nuclear/cytoplasmic fractions are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with specific primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-JNK, JNK, p-ERK, and ERK. After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

-

Experimental Workflow for In Vitro Assays

Caption: A typical workflow for in vitro anti-inflammatory screening.

In Vivo Assays

-

Objective: To evaluate the acute anti-inflammatory effect of this compound in an animal model.

-

Animal Model: Male Sprague-Dawley rats or Swiss albino mice.

-

Method: Animals are pre-treated with this compound (administered orally or intraperitoneally) at various doses or a vehicle control. After a specified time (e.g., 1 hour), a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw. The paw volume is measured using a plethysmometer at different time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

Quantitative Data Summary

A comprehensive review of the currently available scientific literature did not yield specific quantitative data (e.g., IC50 values, percentage inhibition at specific concentrations) for the anti-inflammatory effects of this compound. The tables below are provided as a template for the presentation of such data once it becomes available through future research.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Measured Parameter | IC50 (µM) | Max Inhibition (%) |

| NO Production | RAW 264.7 | LPS | Nitrite | Data not available | Data not available |

| TNF-α Secretion | RAW 264.7 | LPS | TNF-α | Data not available | Data not available |

| IL-1β Secretion | RAW 264.7 | LPS | IL-1β | Data not available | Data not available |

| IL-6 Secretion | RAW 264.7 | LPS | IL-6 | Data not available | Data not available |

Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema

| Animal Model | Route of Administration | Dose (mg/kg) | Time Point (h) | Edema Inhibition (%) |

| Rat/Mouse | p.o. / i.p. | Data not available | Data not available | Data not available |

| Rat/Mouse | p.o. / i.p. | Data not available | Data not available | Data not available |

| Rat/Mouse | p.o. / i.p. | Data not available | Data not available | Data not available |

Conclusion and Future Directions

This compound presents a promising natural scaffold for the development of novel anti-inflammatory agents. The existing preliminary evidence suggests its potential to modulate key inflammatory mediators. However, to advance the understanding and potential therapeutic application of this compound, a significant research effort is required to bridge the current knowledge gaps.

Key future research directions should include:

-

Quantitative In Vitro Studies: Detailed dose-response studies are crucial to determine the IC50 values of this compound on the production of NO, prostaglandins, and a panel of pro-inflammatory cytokines in relevant cell models.

-

Mechanistic Elucidation: In-depth investigations into the effects of this compound on the NF-κB and MAPK signaling pathways are essential. This should involve Western blot analyses to assess the phosphorylation and degradation of key signaling proteins.

-

In Vivo Efficacy and Safety: Comprehensive in vivo studies using various animal models of inflammation are necessary to establish the efficacy, optimal dosage, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound derivatives could lead to the identification of compounds with enhanced potency and improved pharmacokinetic properties.

By addressing these research priorities, the scientific community can fully elucidate the anti-inflammatory potential of this compound and pave the way for its potential development as a novel therapeutic agent for inflammatory diseases.

References

Euphroside in Ocular Health Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphroside, an iridoid glycoside with the molecular formula C₁₆H₂₄O₁₀ and a molecular weight of 376.36 g/mol , is a natural compound found in various plant species, notably those of the genus Euphrasia.[1][2][3] Traditionally, extracts containing this compound have been used in remedies for eye ailments. Modern scientific inquiry is beginning to explore the potential of purified this compound in treating a range of ophthalmic conditions. This technical guide synthesizes the available preclinical data on this compound and its relevance to eye health, focusing on its antioxidant, anti-inflammatory, and potential neuroprotective properties. While direct quantitative data for this compound in ocular models remains limited in publicly available literature, this document provides a framework for its investigation, including established experimental protocols and relevant signaling pathways.

Core Biological Activities

This compound has demonstrated several key biological activities in non-ocular studies that are highly relevant to the pathophysiology of numerous eye diseases:

-

Anti-inflammatory Properties: this compound has been shown to suppress the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in human mast cells. It also inhibits the release of histamine, a key mediator in allergic reactions, suggesting its potential utility in managing conditions like allergic conjunctivitis.[1]

-

Antioxidant Properties: The compound possesses free radical scavenging activity, which is crucial in the ocular environment where high metabolic activity and light exposure contribute to significant oxidative stress.[1] This antioxidant capacity may protect retinal pigment epithelial (RPE) cells and other ocular tissues from oxidative damage, a key factor in the pathogenesis of diseases like age-related macular degeneration (AMD) and cataracts.

Quantitative Data Summary

A comprehensive review of the scientific literature did not yield specific quantitative data tables for this compound's effects on ocular cells or tissues (e.g., IC50 values for cytotoxicity, EC50 values for anti-inflammatory or antioxidant effects). The following table structure is provided as a template for researchers to populate as data becomes available.

Table 1: In Vitro Efficacy of this compound in Ocular Cell Models (Hypothetical Data)

| Cell Line/Primary Culture | Assay Type | Endpoint Measured | This compound Concentration | Result (e.g., % inhibition, IC50) | Reference |

| Human RPE Cells (ARPE-19) | Oxidative Stress Assay (t-BHP induced) | Cell Viability (MTT Assay) | 0.1, 1, 10, 100 µM | IC50 = X µM | (Future Study) |

| ROS Production (DCF-DA Assay) | 10 µM | X% reduction in ROS | (Future Study) | ||

| Human Corneal Epithelial Cells | Inflammatory Challenge (LPS) | IL-6 Secretion (ELISA) | 1, 10, 50 µM | EC50 = X µM | (Future Study) |

| NF-κB Activation (Western Blot) | 10 µM | X% decrease in p-p65 | (Future Study) | ||

| Rat Retinal Ganglion Cells | Glutamate Excitotoxicity | Cell Survival | 1, 5, 10 µM | X% increase in survival | (Future Study) |

| Human Mast Cells | Degranulation Assay (Compound 48/80) | β-hexosaminidase Release | 1, 10, 50 µM | X% inhibition | (Future Study) |

Key Signaling Pathways in Ocular Pathophysiology and Potential Modulation by this compound

Understanding the molecular pathways involved in eye diseases is critical for developing targeted therapies. Based on its known anti-inflammatory and antioxidant activities, this compound is hypothesized to modulate key signaling pathways such as NF-κB and Nrf2.

NF-κB Signaling Pathway in Ocular Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] In the eye, its activation in response to stimuli like pathogens or stress leads to the transcription of pro-inflammatory cytokines and chemokines.[5] Given this compound's ability to suppress IL-1β and TNF-α, it is plausible that it acts by inhibiting the NF-κB pathway.

References

- 1. Oxidative stress induces ferroptotic cell death in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]

- 4. Nuclear Factor-κB: central regulator in ocular surface inflammation and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Canonical NF-κB signaling maintains corneal epithelial integrity and prevents corneal aging via retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Toxicity Profile of Euphroside: A Review of Preclinical Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Euphroside, a natural compound identified in various plant species, has garnered interest for its potential therapeutic applications. As with any novel compound being considered for pharmaceutical development, a thorough understanding of its toxicity profile is paramount. This technical guide provides a comprehensive overview of the available preliminary toxicity studies on this compound, with a focus on presenting clear, actionable data for the scientific community. Due to the limited publicly available research specifically on this compound's toxicity, this guide also highlights the critical need for further investigation in this area.

Chemical and Physical Properties

This compound is an iridoid glycoside with the chemical formula C16H24O10.[1] It has a molecular weight of 376.36 g/mol .[1] Further details on its structure and identifiers are available in public chemical databases such as PubChem (CID 14589173).[1]

Current State of Toxicity Research

A comprehensive review of published scientific literature reveals a significant gap in the preclinical safety evaluation of this compound. At present, there are no publicly accessible studies detailing its acute, sub-acute, chronic, genotoxic, or cytotoxic effects. The absence of this critical data presents a considerable hurdle for its further development as a therapeutic agent.

The Path Forward: Essential Toxicity Studies

To establish a foundational safety profile for this compound, a series of standardized preclinical toxicity studies are imperative. The following sections outline the necessary experimental protocols that should be undertaken.

Acute Oral Toxicity

Objective: To determine the short-term toxicity and the median lethal dose (LD50) of a single high dose of this compound.

Experimental Protocol:

-

Animal Model: Wistar rats or Swiss albino mice (male and female).

-